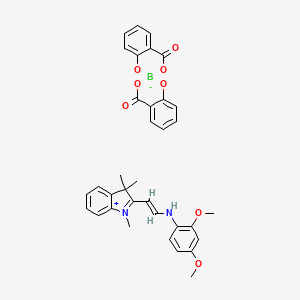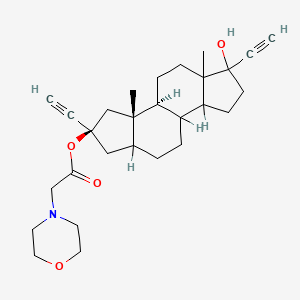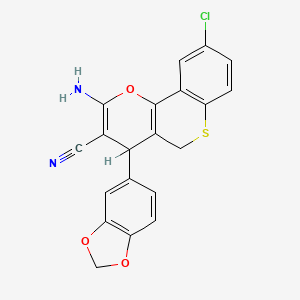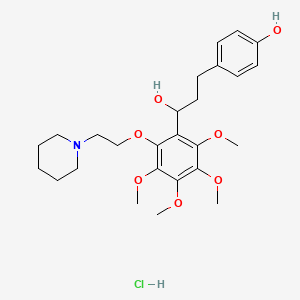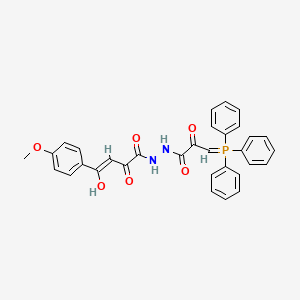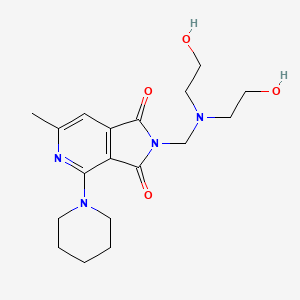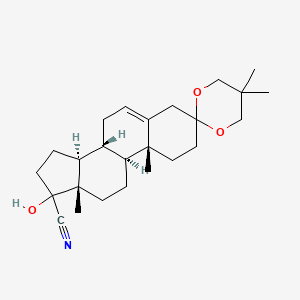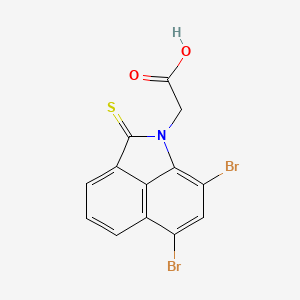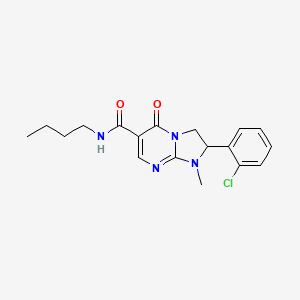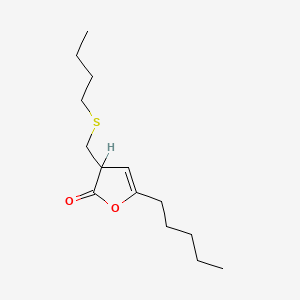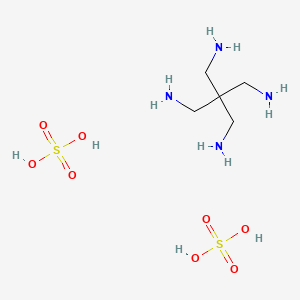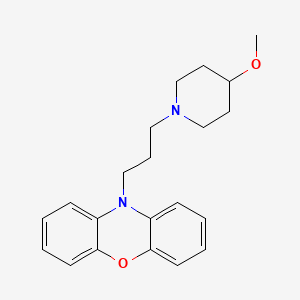
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)- is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, like other phenoxazine derivatives, exhibits significant biological and optoelectronic properties .
Preparation Methods
The synthesis of phenoxazine derivatives typically involves several stages of synthetic transformation. Common synthetic routes include electrophilic aromatic substitution, oxidative cyclization, and Pd-catalyzed N-arylation . Industrial production methods often involve large-scale organic synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction often uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .
Scientific Research Applications
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)- has numerous scientific research applications:
Mechanism of Action
The mechanism of action of phenoxazine derivatives involves interaction with molecular targets such as DNA and proteins. For instance, actinomycin D binds to DNA, inhibiting RNA synthesis and exerting its anticancer effects . The specific pathways and molecular targets can vary depending on the derivative and its application .
Comparison with Similar Compounds
Phenoxazine, 10-(3-(4-methoxypiperidino)propyl)- is unique due to its specific structural modifications, which enhance its biological and optoelectronic properties. Similar compounds include:
Phenothiazine: Another heterocyclic compound with similar applications in medicine and industry.
Phenazine: Known for its antimicrobial and antitumor properties.
These compounds share some similarities in their chemical structure and applications but differ in their specific properties and uses .
Properties
CAS No. |
97018-26-3 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
10-[3-(4-methoxypiperidin-1-yl)propyl]phenoxazine |
InChI |
InChI=1S/C21H26N2O2/c1-24-17-11-15-22(16-12-17)13-6-14-23-18-7-2-4-9-20(18)25-21-10-5-3-8-19(21)23/h2-5,7-10,17H,6,11-16H2,1H3 |
InChI Key |
JJPNAJZILMOVEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)CCCN2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


